molecular formula C10H18O2 B13817376 3,8-Decanedione CAS No. 2955-63-7

3,8-Decanedione

Cat. No.: B13817376
CAS No.: 2955-63-7
M. Wt: 170.25 g/mol
InChI Key: ZFWAUDWSFKXHEO-UHFFFAOYSA-N
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Description

3,8-Decanedione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone groups located at the 3rd and 8th positions of the decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,8-Decanedione can be synthesized through several methods. One common approach involves the oxidation of 3,8-decanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation and ensure high yield.

Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic dehydrogenation of 3,8-decanediol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,8-Decanedione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products:

    Oxidation: Decanoic acid.

    Reduction: 3,8-decanediol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

3,8-Decanedione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism by which 3,8-Decanedione exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

    2,9-Decanedione: Another diketone with ketone groups at the 2nd and 9th positions.

    3,5-Decanedione: A diketone with ketone groups at the 3rd and 5th positions.

Uniqueness: 3,8-Decanedione is unique due to the specific positioning of its ketone groups, which influences its reactivity and applications. Compared to other diketones, it may offer distinct advantages in certain synthetic and industrial processes due to its stability and reactivity profile.

Properties

CAS No.

2955-63-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

decane-3,8-dione

InChI

InChI=1S/C10H18O2/c1-3-9(11)7-5-6-8-10(12)4-2/h3-8H2,1-2H3

InChI Key

ZFWAUDWSFKXHEO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCCC(=O)CC

Origin of Product

United States

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